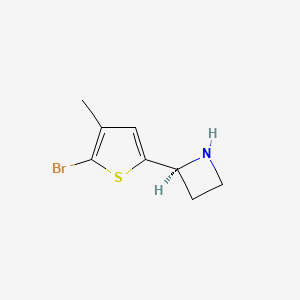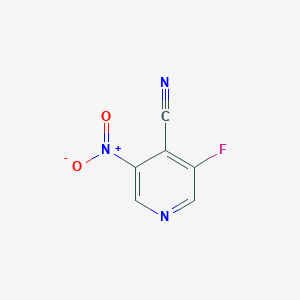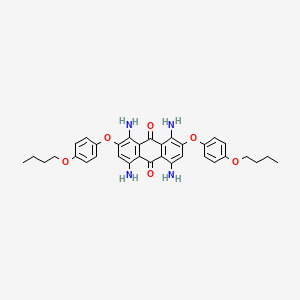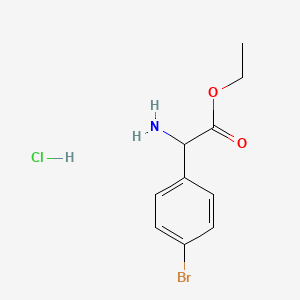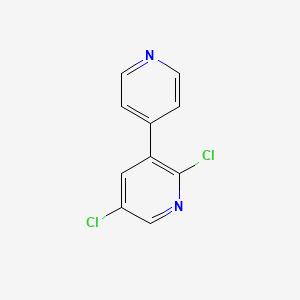
2,5-Dichloro-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of chlorine atoms at the 2 and 5 positions of one pyridine ring distinguishes this compound from other bipyridines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, alternative methods such as electrochemical synthesis may be explored to reduce the environmental impact and improve sustainability.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
科学的研究の応用
2,5-Dichloro-3,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving redox imbalances.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
作用機序
The mechanism of action of 2,5-Dichloro-3,4’-bipyridine involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with transition metals, which can then undergo redox cycling. This property is particularly useful in applications such as redox flow batteries and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar applications but different substitution patterns.
4,4’-Bipyridine: Another bipyridine isomer with distinct properties and applications.
2,5-Dichloro-4,4’-bipyridine: A compound with similar chlorine substitution but different positional isomerism.
Uniqueness: 2,5-Dichloro-3,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 2 and 5 positions enhances its ability to participate in substitution reactions and form stable metal complexes.
特性
分子式 |
C10H6Cl2N2 |
|---|---|
分子量 |
225.07 g/mol |
IUPAC名 |
2,5-dichloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |
InChIキー |
DZCOHYLJIPYLND-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
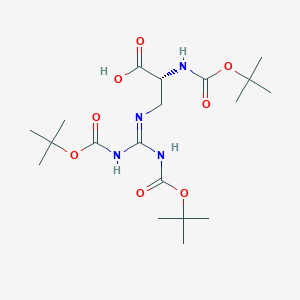
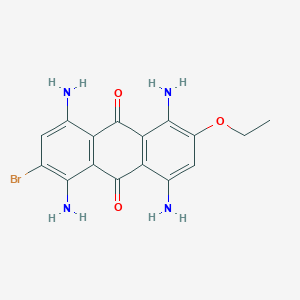
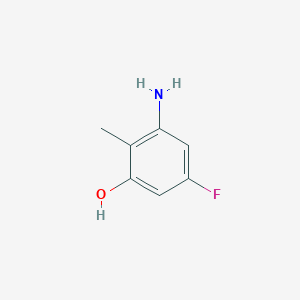
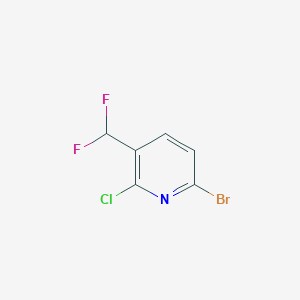
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)

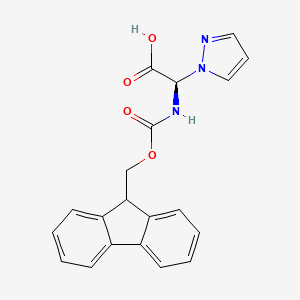
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
